![molecular formula C12H19NO4 B14605186 {4-[5-(Methoxyimino)cyclopent-1-en-1-yl]butoxy}acetic acid CAS No. 60950-68-7](/img/structure/B14605186.png)
{4-[5-(Methoxyimino)cyclopent-1-en-1-yl]butoxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[5-(Methoxyimino)cyclopent-1-en-1-yl]butoxy}acetic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclopentene ring with a methoxyimino group and a butoxyacetic acid moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[5-(Methoxyimino)cyclopent-1-en-1-yl]butoxy}acetic acid typically involves multiple steps, starting from readily available precursorsThe final step involves the attachment of the butoxyacetic acid moiety via an esterification or etherification reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
{4-[5-(Methoxyimino)cyclopent-1-en-1-yl]butoxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the methoxyimino group to an amine or other derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
{4-[5-(Methoxyimino)cyclopent-1-en-1-yl]butoxy}acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {4-[5-(Methoxyimino)cyclopent-1-en-1-yl]butoxy}acetic acid involves its interaction with specific molecular targets. The methoxyimino group can form hydrogen bonds or engage in other interactions with enzymes or receptors, modulating their activity. The cyclopentene ring provides structural rigidity, while the butoxyacetic acid moiety can participate in additional interactions, enhancing the compound’s overall effect .
Comparison with Similar Compounds
Similar Compounds
4-[5-(Methoxyimino)cyclopent-1-en-1-yl]butyl methanesulfonate: Similar structure but with a methanesulfonate group instead of the acetic acid moiety.
Acetic acid, [4-[5-(methoxyimino)-1-cyclopenten-1-yl]butoxy]: Another closely related compound with slight variations in the functional groups.
Uniqueness
{4-[5-(Methoxyimino)cyclopent-1-en-1-yl]butoxy}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
CAS No. |
60950-68-7 |
|---|---|
Molecular Formula |
C12H19NO4 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
2-[4-(5-methoxyiminocyclopenten-1-yl)butoxy]acetic acid |
InChI |
InChI=1S/C12H19NO4/c1-16-13-11-7-4-6-10(11)5-2-3-8-17-9-12(14)15/h6H,2-5,7-9H2,1H3,(H,14,15) |
InChI Key |
JFPUMHADVCMHEL-UHFFFAOYSA-N |
Canonical SMILES |
CON=C1CCC=C1CCCCOCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14605107.png)
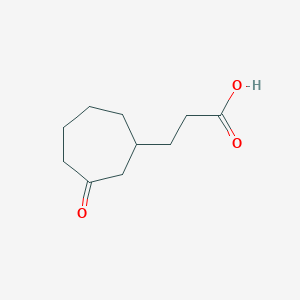
![1-Oxido-2-[(2,3,6-trichlorophenyl)methylsulfonyl]pyridin-1-ium](/img/structure/B14605122.png)


![3-[(1H-Indol-3-yl)sulfanyl]propan-1-amine](/img/structure/B14605145.png)
![Diethyl [2-(4-bromophenyl)ethenyl]phosphonate](/img/structure/B14605153.png)
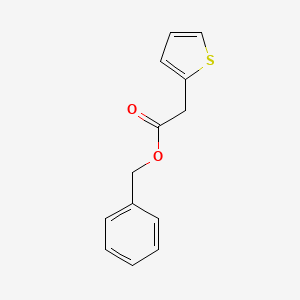
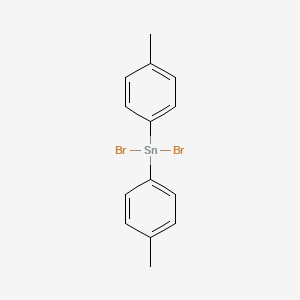
![1-Chloro-4-{[2-(chloromethyl)phenyl]sulfanyl}-2-(trifluoromethyl)benzene](/img/structure/B14605175.png)
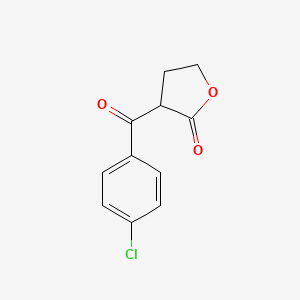
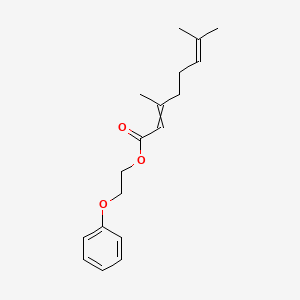

![4-Chloro-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14605211.png)
